2-(Prop-2-ene-1-sulfinyl)-1-benzofuran
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Overview
Description
2-(Allylsulfinyl)benzofuran is a compound that belongs to the benzofuran family, which is characterized by a benzene ring fused to a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Benzofuran derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-hydroxybenzophenone derivatives under acidic conditions to form the benzofuran ring . The allylsulfinyl group can then be introduced through a sulfoxidation reaction using allyl sulfide and an oxidizing agent such as m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of 2-(Allylsulfinyl)benzofuran may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Allylsulfinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone using strong oxidizing agents like hydrogen peroxide.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Allylsulfinyl)benzofuran involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The benzofuran core can interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the allylsulfinyl group.
2-(Methylsulfinyl)benzofuran: Similar structure but with a methyl group instead of an allyl group.
2-(Allylsulfonyl)benzofuran: Contains a sulfone group instead of a sulfoxide group.
Uniqueness: 2-(Allylsulfinyl)benzofuran is unique due to the presence of the allylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications . Additionally, the allylsulfinyl group can enhance the compound’s biological activity, making it a valuable target for drug discovery .
Properties
CAS No. |
112634-39-6 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-prop-2-enylsulfinyl-1-benzofuran |
InChI |
InChI=1S/C11H10O2S/c1-2-7-14(12)11-8-9-5-3-4-6-10(9)13-11/h2-6,8H,1,7H2 |
InChI Key |
KEDIOIQSBGXMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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